

Cariprazine-d8: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Cariprazine-d8	
Cat. No.:	B13443099	Get Quote

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on **Cariprazine-d8**, a deuterated analog of the atypical antipsychotic Cariprazine. This guide details its fundamental properties, likely applications in research, and the pharmacological basis of its parent compound.

Core Physicochemical Data

Cariprazine-d8 is a stable, isotopically labeled form of Cariprazine. The primary use of deuterated compounds like **Cariprazine-d8** in research is as an internal standard for quantitative bioanalytical assays, such as those used in pharmacokinetic and metabolic studies. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, allowing for precise quantification of the non-deuterated parent drug.

Property	Value	Source(s)
CAS Number	1308278-50-3	[1]
Molecular Weight	435.46 g/mol	[1]
Molecular Formula	C21H24D8Cl2N4O	[1]

It is important to note that another CAS number, 1308278-69-4, has also been associated with a "Cariprazine D8" compound, specifying the location of the deuterium atoms. Researchers should verify the specific isotopic labeling pattern when sourcing this compound.



Synthesis and Analytical Characterization

The synthesis of **Cariprazine-d8** is not extensively detailed in publicly available literature, as it is primarily a commercial product for research use. However, the synthesis of the parent compound, Cariprazine, involves the acylation of a precursor compound with dimethylcarbamoyl chloride. It is plausible that a similar synthetic route is employed for **Cariprazine-d8**, utilizing deuterated starting materials.

Various analytical methods have been developed for the determination of Cariprazine in pharmaceutical dosage forms and biological matrices. These methods, which can be adapted for **Cariprazine-d8**, include:

- High-Performance Liquid Chromatography (HPLC): HPLC methods are available for the identification, assay, and content uniformity of Cariprazine.
- High-Performance Thin-Layer Chromatography (HPTLC): A validated HPTLC method has been established for the estimation of Cariprazine.

In a research setting, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the most common technique for applications involving **Cariprazine-d8** as an internal standard.

Mechanism of Action of Cariprazine

The therapeutic effects of Cariprazine are believed to be mediated through its interaction with central dopamine and serotonin receptors. As **Cariprazine-d8** is pharmacologically identical to Cariprazine, it is expected to share the same mechanism of action. The key pharmacological activities of Cariprazine include:

- Dopamine D3 and D2 Receptor Partial Agonism: Cariprazine exhibits a high affinity for both D3 and D2 receptors, with a preference for the D3 receptor. Its partial agonist activity means it can modulate dopaminergic activity, acting as an agonist when neurotransmitter levels are low and an antagonist when they are high.
- Serotonin 5-HT1A Receptor Partial Agonism: Similar to its action on dopamine receptors,
 Cariprazine acts as a partial agonist at 5-HT1A receptors.

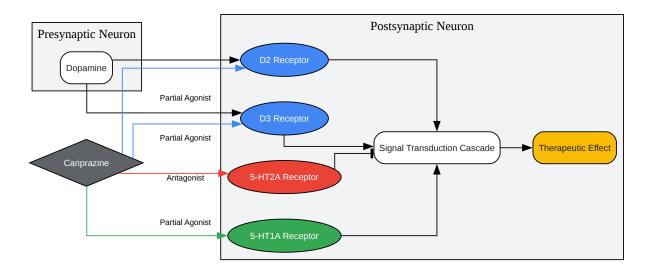


 Serotonin 5-HT2A Receptor Antagonism: Cariprazine functions as an antagonist at 5-HT2A receptors.

This complex receptor binding profile contributes to its efficacy in treating a range of symptoms associated with schizophrenia and bipolar disorder.

Signaling Pathway and Experimental Workflow

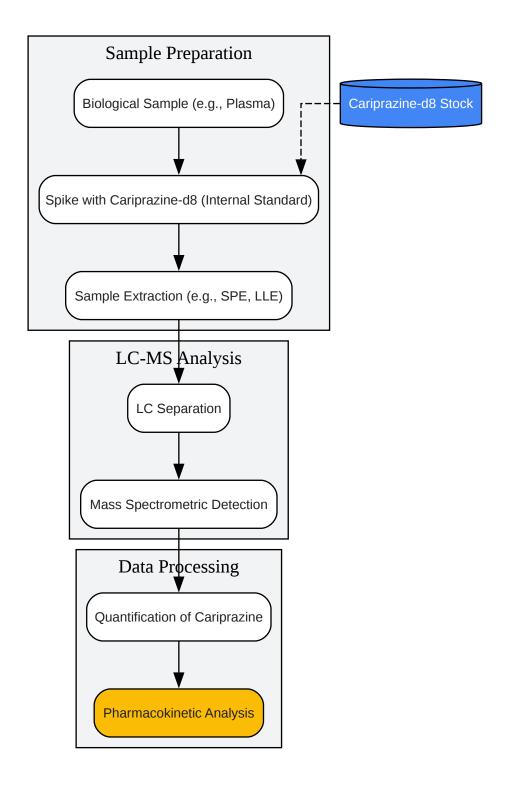
The following diagrams illustrate the proposed signaling pathway of Cariprazine and a typical experimental workflow where **Cariprazine-d8** would be utilized.



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Caption: Proposed mechanism of action of Cariprazine at key dopamine and serotonin receptors.





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Caption: Typical workflow for a pharmacokinetic study using **Cariprazine-d8** as an internal standard.



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References

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 [https://www.benchchem.com/product/b13443099#cariprazine-d8-cas-number-and-molecular-weight]

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